N-[3-(1,2-oxazol-4-yl)propyl]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[3-(1,2-oxazol-4-yl)propyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c14-11(10-3-5-16-8-10)12-4-1-2-9-6-13-15-7-9/h3,5-8H,1-2,4H2,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVSLMZKPPKKGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)NCCCC2=CON=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,2-oxazol-4-yl)propyl]thiophene-3-carboxamide typically involves the formation of the oxazole ring followed by its attachment to the thiophene ring via a propyl chain. One common method involves the cyclization of appropriate precursors to form the oxazole ring, followed by coupling reactions to attach the thiophene moiety .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that minimize the use of hazardous reagents and maximize yield. Techniques such as continuous flow chemistry and the use of green solvents could be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,2-oxazol-4-yl)propyl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
N-[3-(1,2-oxazol-4-yl)propyl]thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of N-[3-(1,2-oxazol-4-yl)propyl]thiophene-3-carboxamide involves its interaction with specific molecular targets. The oxazole ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The thiophene ring can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Piperazinyl Derivatives
Compounds with a piperazine group, such as N-{3-[4-(3-aminopropyl)piperazinyl]propyl}-3-O-acetyl betulinamide (1c) and ursolamide (2c), exhibit superior antimalarial activity (IC₅₀ values of 220 nM and 175 nM, respectively). The piperazine ring enhances solubility and facilitates target binding via its nitrogen lone pairs .
Oxazole Derivatives
In contrast, the 1,2-oxazole group in the target compound introduces a smaller, electron-deficient heterocycle.
Impact of Acetylation and Alkyl Chain Modifications
Acetylated Derivatives
Acetylation of hydroxyl groups in analogs like 1a and 2a improves antimalarial activity (IC₅₀: 4–14 µM) compared to their unprotected aglycones. This suggests that masking polar groups enhances membrane permeability .
Propyl Linker
Shorter chains may restrict binding, while longer chains could introduce entropic penalties.
Key Research Findings
- Piperazine vs. Oxazole : Piperazinyl derivatives outperform oxazole-containing analogs in antimalarial activity due to enhanced solubility and binding interactions. However, oxazole’s smaller size may benefit applications requiring sterically unhindered binding pockets.
- Functional Group Optimization : Acetylation improves activity in betulinamide/ursolamide analogs, suggesting that similar modifications (e.g., prodrug strategies) could enhance the target compound’s bioavailability.
- Structural Flexibility : The propyl linker in the target compound may offer a balance between conformational freedom and target engagement, though empirical validation is needed.
Biological Activity
N-[3-(1,2-oxazol-4-yl)propyl]thiophene-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, characterization, and biological evaluations, focusing on its mechanisms of action and therapeutic potential.
Chemical Structure and Properties
This compound is characterized by the presence of a thiophene ring and an oxazole moiety. Its chemical formula is , and it exhibits properties typical of heterocyclic compounds. The oxazole ring contributes to its biological activity due to its electron-withdrawing nature, which can enhance interactions with biological targets.
Biological Activities
Research indicates that this compound exhibits a variety of biological activities, including:
1. Anticancer Activity
Recent studies have shown that derivatives of thiophene compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds with similar structures showed IC50 values ranging from 11.20 to 59.61 µg/mL against A549 lung cancer cells, indicating moderate to high efficacy in inhibiting cancer cell growth . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
2. Antioxidant Properties
Antioxidant activity is another important aspect of this compound's biological profile. Compounds containing oxazole and thiophene rings have been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cells . This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
3. Enzyme Inhibition
The compound has also been evaluated for its potential as an inhibitor of cholinesterase enzymes (AChE and BChE), which are important targets in the treatment of Alzheimer's disease. Inhibiting these enzymes can help increase acetylcholine levels in the brain, potentially improving cognitive function .
The biological activity of this compound can be attributed to several mechanisms:
- Molecular Docking Studies : Computational studies have shown that this compound can bind effectively to active sites of target proteins, influencing their function. For example, docking studies with AChE demonstrated favorable binding interactions that could lead to effective inhibition .
- Induction of Apoptosis : In cancer cells, the compound may activate apoptotic pathways through the upregulation of pro-apoptotic factors or downregulation of anti-apoptotic proteins .
Case Studies
A notable study evaluated a series of thiophene derivatives for their anticancer properties. Among them, this compound was highlighted for its potent cytotoxic effects against A549 cells. The study utilized various assays including MTT and flow cytometry to assess cell viability and apoptosis induction .
Data Summary
Q & A
Q. What are the recommended synthetic routes for N-[3-(1,2-oxazol-4-yl)propyl]thiophene-3-carboxamide?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Thiophene-3-carboxylic acid activation : React thiophene-3-carboxylic acid with a coupling agent (e.g., EDCI or DCC) to form an active ester.
Amide bond formation : Introduce the propyl-linked oxazole moiety by reacting the activated ester with 3-aminopropyl-1,2-oxazole under basic conditions (e.g., triethylamine in dry DCM or acetonitrile).
Purification : Use flash chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the product.
Q. How is the compound characterized for structural confirmation?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : Confirm the presence of the thiophene (δ 6.8–7.5 ppm for aromatic protons) and oxazole (δ 8.1–8.3 ppm) moieties via H and C NMR. The amide proton typically appears at δ 9.1–9.5 ppm .
- IR Spectroscopy : Identify characteristic stretches for the amide C=O (~1650 cm) and oxazole C=N (~1600 cm) .
- Mass Spectrometry : Validate molecular weight using LC-MS (e.g., [M+H] ion) and HRMS for exact mass confirmation .
Q. What preliminary biological assays are suitable for evaluating this compound?
- Methodological Answer :
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include positive controls (e.g., doxorubicin) and measure IC values.
- Antimicrobial activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via broth microdilution (MIC determination) .
- Anti-inflammatory potential : Assess inhibition of COX-2 or TNF-α production in LPS-stimulated macrophages .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be investigated for this compound?
- Methodological Answer :
- Structural modifications :
- Vary the oxazole substituents (e.g., methyl, phenyl) to assess electronic effects.
- Replace the thiophene ring with other heterocycles (e.g., furan, pyrrole) to study ring specificity.
- Assay design : Compare bioactivity (e.g., IC values) across analogs in standardized assays. For example, compounds with electron-withdrawing oxazole groups may enhance antibacterial activity .
Q. How can contradictory data in biological activity reports be resolved?
- Methodological Answer :
- Reproducibility checks : Standardize assay conditions (e.g., cell passage number, serum concentration).
- Purity validation : Use HPLC (≥95% purity) to rule out impurities as confounding factors.
- Mechanistic studies : Employ target-specific assays (e.g., enzyme inhibition) to confirm on-target effects .
Q. What computational tools are recommended for studying target interactions?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., kinases or bacterial enzymes). Validate with MD simulations (e.g., GROMACS) for stability analysis .
- Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with the amide group) using tools like PharmaGist .
Methodological Challenges and Solutions
Q. What analytical challenges arise in purity assessment, and how are they addressed?
- Methodological Answer :
- Challenge : Co-elution of byproducts in HPLC.
- Solution : Use orthogonal methods (e.g., LC-MS with charged aerosol detection) or 2D NMR (HSQC, HMBC) for structural confirmation .
Q. How can mechanistic studies elucidate the compound’s mode of action?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
